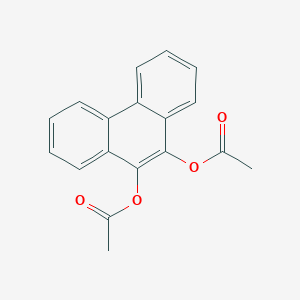

9,10-Phenanthrenediol, diacetate

Description

Properties

CAS No. |

17694-65-4 |

|---|---|

Molecular Formula |

C18H14O4 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(10-acetyloxyphenanthren-9-yl) acetate |

InChI |

InChI=1S/C18H14O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10H,1-2H3 |

InChI Key |

ITPKKTRCYDQMDS-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)C |

Other CAS No. |

17694-65-4 |

Origin of Product |

United States |

Scientific Research Applications

Environmental Research

9,10-Phenanthrenediol, diacetate serves as a model compound in studies related to polycyclic aromatic hydrocarbons and their environmental impact.

- Biodegradation Studies : Research has demonstrated that microorganisms can degrade PAHs, including derivatives like this compound. For example, studies have shown that certain bacterial strains can metabolize phenanthrene and its derivatives, which is crucial for understanding the bioremediation of contaminated environments .

- Metabolism in Organisms : The metabolism of phenanthrene and its derivatives has been studied extensively to evaluate their effects on human health. For instance, the urinary excretion of phenanthrene metabolites was analyzed in smokers to assess individual variations in PAH metabolism .

Pharmaceutical Applications

The pharmaceutical potential of this compound is linked to its structural properties that allow it to interact with biological systems.

- Antitumor Activity : Compounds related to 9,10-phenanthrenediol have been investigated for their antitumor properties. The structure-activity relationship studies suggest that modifications to the phenanthrene structure can enhance biological activity against various cancer cell lines .

- Drug Development : The compound's ability to form reactive metabolites makes it a candidate for studying drug interactions and toxicity mechanisms. Research into the metabolic pathways of PAHs can inform the development of safer pharmaceutical agents by understanding how these compounds are processed in the body .

Toxicological Studies

The toxicological implications of this compound are significant due to its classification as a PAH.

- Carcinogenicity Assessment : Studies have explored the formation of diol epoxides from phenanthrene derivatives and their potential role in carcinogenesis. The identification of mercapturic acid metabolites in urine from individuals exposed to PAHs highlights the need for ongoing research into the health risks associated with these compounds .

- Environmental Toxicology : The compound's persistence in the environment raises concerns regarding its accumulation and effects on wildlife. Toxicity testing has been conducted to evaluate the impact of phenanthrene derivatives on various organisms, providing insights into ecological risks associated with PAH exposure .

Data Tables

Case Studies

- Microbial Degradation : A study focused on Mycobacterium vanbaalenii demonstrated the bacterium's ability to metabolize phenanthrene derivatives effectively. This research provided foundational knowledge for bioremediation strategies targeting PAH-contaminated sites .

- Pharmacokinetics in Smokers : A clinical study investigated urinary metabolites of phenanthrene in smokers after exposure via inhalation and oral dosing. Results indicated no significant difference between exposure routes but highlighted interindividual variations in metabolism—critical for understanding susceptibility to PAH-related health risks .

- Antitumor Activity Exploration : Recent investigations into diarylpentanoids related to 9,10-phenanthrenediol revealed promising antitumor activities across various cancer cell lines. This underscores the importance of structural modifications in enhancing therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 9,10-Phenanthrenediol, diacetate with analogous compounds, focusing on molecular properties, bioactivity, and applications.

9,10-Anthracenediol, Diacetate

- Structure : Derived from anthracene, with hydroxyl groups at the 9 and 10 positions acetylated.

- Molecular Formula : C₁₈H₁₄O₄ (inferred from CAS 70419-43-1 in ).

- Applications: Limited data, but anthracene derivatives are often explored in photodynamic therapy and organic electronics.

- Key Difference : Anthracene’s linear three-ring structure versus phenanthrene’s angular arrangement may lead to divergent reactivity and electronic properties .

2,7-Phenanthrenediol, 9,10-Dihydro-3,4,6-Trimethoxy, Diacetate

- Structure : A dihydro-phenanthrene derivative with methoxy and acetylated hydroxyl groups.

- Molecular Formula : C₁₇H₁₈O₅ (MW: 302.32 g/mol).

- Bioactivity: Exhibits inhibition of transporters (OATP1B1/1B3, OCT2) and cytochrome P450 enzymes (CYP3A4, CYP2D6), suggesting drug interaction risks.

- Key Difference : Methoxy substituents and reduced aromaticity (dihydro structure) alter pharmacokinetics compared to fully aromatic 9,10-phenanthrenediol diacetate.

14-Ketostypodiol Diacetate

- Structure: A diterpenoid diacetate with a ketone group.

- Binding Affinity: Demonstrated a ΔG of -13.7 kcal/mol in SARS-CoV-2 S-protein docking studies, weaker than flavonoids like quercetin derivatives (-16.7 kcal/mol). Interacts via Van der Waals forces, unlike hydrogen-bonding phytochemicals .

- Key Difference: Its non-aromatic, terpenoid backbone contrasts with phenanthrene-based diacetates, impacting target selectivity.

Ethanediol Diacetate (Glycol Diacetate)

- Structure : A simple diacetate ester of ethylene glycol.

- Molecular Formula : C₆H₁₀O₄ (MW: 146.14 g/mol).

- Applications: Used as a solvent or plasticizer. A 1% formulation is noted for low toxicity and mild odor .

- Key Difference : Lack of aromatic rings results in lower bioactivity but higher industrial utility compared to phenanthrene derivatives.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Bioactivities/Applications | Structural Distinctions |

|---|---|---|---|---|

| This compound | C₁₈H₁₄O₄ | ~294.3 (estimated) | Enzyme inhibition (inferred) | Angular triaromatic core |

| 9,10-Anthracenediol, diacetate | C₁₈H₁₄O₄ | 294.3 | Photodynamic applications (potential) | Linear triaromatic core |

| 2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy | C₁₇H₁₈O₅ | 302.32 | Transporter/CYP inhibition, toxicity | Methoxy substituents, dihydro backbone |

| 14-Ketostypodiol diacetate | C₂₄H₃₄O₆ (estimated) | ~434.5 | SARS-CoV-2 S-protein interaction | Terpenoid backbone with ketone |

| Ethanediol diacetate | C₆H₁₀O₄ | 146.14 | Solvent, plasticizer | Aliphatic, no aromatic rings |

Research Findings and Functional Insights

- Reactivity : Phenanthrenediol diacetates undergo regioselective etherification and cleavage reactions, as seen in , which could be leveraged for synthetic modifications .

- Toxicity : Derivatives like 2,7-phenanthrenediol diacetate exhibit mitochondrial and renal toxicity, necessitating careful evaluation in drug design .

- Pharmacological Potential: While 9,10-phenanthrenediol diacetate’s direct data are sparse, its structural analogs show transporter and enzyme modulation, suggesting utility in oncology or virology (e.g., SARS-CoV-2 inhibition) .

Notes on Contradictions and Limitations

- and highlight conflicting bioactivity profiles: 14-ketostypodiol diacetate’s weak binding affinity contrasts with potent CYP inhibition in 2,7-phenanthrenediol derivatives, underscoring the impact of backbone structure on function .

- Limited data on 9,10-phenanthrenediol diacetate itself necessitate extrapolation from analogs, introducing uncertainty.

Preparation Methods

Reaction Overview

A palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder (RDA) cyclization provides a robust pathway for constructing the phenanthrene skeleton. This method, developed by Jana et al. (2021), involves coupling biaryl precursors with formaldehyde elimination to yield 9,10-dihydrophenanthrene intermediates, which are subsequently oxidized and acetylated.

Key Steps:

-

Heck Coupling : A biaryl substrate undergoes palladium-catalyzed C–C bond formation to generate a strained intermediate.

-

RDA Cyclization : Formaldehyde elimination via RDA aromatizes the intermediate, producing 9,10-dihydrophenanthrene.

-

Oxidation and Acetylation : The dihydro intermediate is oxidized to 9,10-phenanthrenediol, followed by acetylation with acetic anhydride.

Optimization Data:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 78% yield of dihydro intermediate |

| Solvent | Dimethylformamide (DMF) | Enhanced reaction rate |

| Temperature | 110°C | Complete conversion in 12 hours |

| Acetylation Agent | Acetic anhydride, pyridine | 95% diacetate yield |

This method’s advantage lies in its scalability and compatibility with diverse biaryl substrates. However, the reliance on palladium catalysts increases costs, and the RDA step requires precise temperature control to prevent side reactions.

Photocatalytic Cycloaromatization with Cobaloxime Catalysis

Reaction Overview

A photocatalytic strategy employing cobaloxime catalysts enables the synthesis of 10-phenanthrenols from ortho biaryl-appended 1,3-dicarbonyl compounds. This method, reported in 2022, avoids exogenous oxidants and bases, offering high atom economy.

Key Steps:

-

Photocycloaddition : UV irradiation induces [2+2] cycloaddition of the 1,3-dicarbonyl moiety, forming a bicyclic intermediate.

-

Dehydrogenative Aromatization : Cobaloxime facilitates hydrogen evolution, aromatizing the intermediate to 9,10-phenanthrenediol.

-

Acetylation : The diol is acetylated using acetic anhydride under mild conditions.

Optimization Data:

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Cobaloxime (3 mol%) | 85% yield of phenanthrenol |

| Light Source | 450 nm LED | Optimal cyclization efficiency |

| Reaction Time | 8 hours | Full conversion |

| Acetylation Agent | Acetyl chloride, NEt₃ | 90% diacetate yield |

This approach excels in sustainability, as hydrogen gas is the sole byproduct. However, the requirement for specialized light sources and prolonged irradiation times may limit industrial adoption.

Hydrodeoxygenation and Acetylation of Furan Derivatives

Reaction Overview

Although initially developed for aliphatic diacetates, this method—reported in 2021—can be adapted for aromatic systems. It involves benzoin condensation of furfural derivatives followed by hydrodeoxygenation (HDO) and acetylation.

Key Steps:

-

Benzoin Condensation : Furfural dimerizes to furoin using an immobilized N-heterocyclic carbene (NHC) catalyst.

-

Hydrodeoxygenation : Sc(OTf)₃ and Pd/C catalyze HDO, reducing furan rings to phenolic intermediates.

-

Acetylation : Acetic acid serves as both solvent and acetylating agent, yielding the diacetate.

Optimization Data:

| Parameter | Condition | Outcome |

|---|---|---|

| HDO Catalyst | Pd/C (10 wt%), Sc(OTf)₃ (5 mol%) | 88% yield of phenolic intermediate |

| Solvent | Acetic acid | In situ acetylation |

| Temperature | 150°C | Complete deoxygenation in 6 hours |

While this method demonstrates high efficiency, its applicability to phenanthrene systems requires further validation. The use of Sc(OTf)₃ introduces challenges in catalyst recovery and reuse.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Palladium-Catalyzed | Scalable, versatile substrates | High catalyst cost | 78–95 |

| Photocatalytic | Sustainable, oxidant-free | Specialized equipment required | 85–90 |

| Hydrodeoxygenation | Integrated acetylation | Limited to furan-derived precursors | 88 |

Q & A

Q. What are the optimal synthetic routes for 9,10-phenanthrenediol diacetate, and how can low yields be addressed?

The synthesis of 9,10-phenanthrene derivatives often involves epoxidation or acetylation reactions. For example, 9,10-phenanthrene oxide derivatives were synthesized via epoxidation with a 42% yield, highlighting the need for optimization (e.g., reaction time, temperature, or catalyst selection) . Purification challenges, such as removing unreacted precursors, may require column chromatography or recrystallization. Methodological improvements could include using anhydrous conditions or alternative solvents to suppress side reactions.

Q. How can researchers confirm the structural integrity and purity of 9,10-phenanthrenediol diacetate?

Structural validation typically employs NMR spectroscopy (e.g., comparing peaks to known analogs like ethynodiol diacetate ) and mass spectrometry (e.g., molecular ion matching via NIST reference data ). Purity assessment requires HPLC (≥98% purity threshold, as used for related diacetates ). Cross-referencing with UV/Vis spectral libraries (e.g., 9,10-phenanthrenedione’s absorbance profiles ) can further confirm functional groups.

Q. What stability considerations are critical for storing 9,10-phenanthrenediol diacetate?

Stability studies should assess susceptibility to hydrolysis (common in diacetates) under varying pH, humidity, and temperature. For example, sodium diacetate degrades at >150°C, suggesting storage below 25°C in inert atmospheres . Light sensitivity, observed in phenanthrene derivatives , necessitates amber vials. Periodic purity checks via HPLC are recommended for long-term storage.

Advanced Research Questions

Q. How can fluorescence properties of 9,10-phenanthrenediol diacetate be leveraged in biological assays?

Fluorescence applications require comparing emission profiles to structurally similar probes like 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA), which detects reactive oxygen species (ROS) in cells . Advanced studies could explore substituent effects (e.g., electron-withdrawing groups) on quantum yield or Stokes shifts. Time-resolved fluorescence spectroscopy may resolve overlapping signals in complex matrices.

Q. What computational methods predict the reactivity or spectroscopic behavior of 9,10-phenanthrenediol diacetate?

Quantum chemical calculations (e.g., DFT for orbital energies) can model electronic transitions observed in UV/Vis spectra . QSPR (Quantitative Structure-Property Relationship) models, validated for compounds like ethylidene diacetate , predict solubility or partition coefficients. Molecular dynamics simulations assess conformational stability in solvents, aiding crystallization protocol design.

Q. How do conflicting toxicity reports for diacetate derivatives inform risk assessment in biological studies?

Ethynodiol diacetate showed limited carcinogenicity in animal models, contrasting with other progestins . Researchers must contextualize such discrepancies by evaluating metabolic pathways (e.g., esterase-mediated hydrolysis rates) and species-specific responses. Dose-response studies using in vitro models (e.g., hepatic cell lines) can clarify mechanisms.

Methodological Challenges & Data Contradictions

Q. Why do synthetic yields for 9,10-phenanthrene derivatives vary across studies, and how can reproducibility be improved?

Variations arise from differences in starting material purity, reaction scaling, or catalytic systems. For instance, epoxidation yields dropped to 42% despite optimized conditions . Reproducibility requires strict adherence to anhydrous protocols and real-time monitoring (e.g., TLC or in-situ IR). Collaborative inter-lab validation is critical for benchmarking.

Q. How should researchers resolve discrepancies in spectroscopic data for diacetate derivatives?

Conflicting NMR or mass spectra may stem from isotopic impurities or solvent artifacts. Cross-validation with high-resolution MS and 2D NMR (e.g., HSQC, HMBC) is essential. Public databases like NIST’s spectral library provide reference standards. For novel compounds, X-ray crystallography offers definitive structural confirmation .

Ecological & Toxicological Profiling

Q. What ecotoxicological assays are appropriate for assessing 9,10-phenanthrenediol diacetate’s environmental impact?

Follow OECD guidelines for aquatic toxicity testing, given diacetates’ solubility profiles. Sodium diacetate, for example, showed moderate toxicity to aquatic organisms, requiring LC50 determination in Daphnia magna . Biodegradation studies under aerobic/anaerobic conditions can predict persistence, while QSAR models estimate bioaccumulation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.